

In-Depth Technical Guide to DBCO Ir Catalyst (CAS: 2695594-15-9)

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Compound of Interest

Compound Name: DBCO Ir catalyst

Cat. No.: B12384995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO Ir catalyst, an advanced tool for bioorthogonal chemistry and proximity-based labeling. The information is tailored for researchers in drug development, chemical biology, and proteomics.

Core Concepts and Mechanism of Action

The DBCO Ir catalyst is a sophisticated molecule combining a potent iridium-based photocatalyst with a dibenzocyclooctyne (DBCO) functional group. This dual-functionality positions it at the forefront of modern bioconjugation and cellular mapping techniques.

Iridium Photocatalyst Core: The central iridium complex serves as a light-sensitive engine. When irradiated with light of a specific wavelength (typically blue light, ~450 nm), the iridium catalyst becomes excited. This excited state is a powerful energy donor, capable of activating nearby probe molecules through a process called Dexter energy transfer. In the context of proximity labeling techniques like μ Map, the catalyst activates diazirine-containing probes, converting them into highly reactive carbene species. These carbenes can then covalently label biomolecules within a very short radius (~4 nm) of the catalyst.^[1]

DBCO Moiety for Bioorthogonal Ligation: The DBCO group is a key component for "click chemistry," specifically for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne allows it to react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage. This reaction is bioorthogonal,

meaning it proceeds efficiently within a biological environment without interfering with native cellular processes.

The primary application of this catalyst is in a two-step process: first, the iridium core is used for proximity-based labeling of biomolecules with azide-tagged probes, and second, the DBCO group is available for subsequent click reaction with a reporter molecule (e.g., a fluorophore or a biotin tag for enrichment).

Physicochemical Properties

The following table summarizes the known physicochemical properties of the DBCO Ir catalyst.

Property	Value	Reference
CAS Number	2695594-15-9	[2]
Molecular Formula	C ₆₁ H ₄₂ F ₁₀ IrN ₇ O ₇	[2]
Molecular Weight	1367.23 g/mol	[2]
Appearance	Light yellow to yellow solid powder	[2]
Solubility	Soluble in DMSO	
Storage Conditions	Store at -20°C or -80°C, protected from light and moisture	

Experimental Protocols

While a specific, validated protocol for this exact catalyst is not publicly available in peer-reviewed literature, a general procedure for a photocatalytic proximity labeling experiment (e.g., μ Map) can be outlined as follows. Researchers should optimize these conditions for their specific cellular system and protein of interest.

General Protocol for Photocatalytic Proximity Labeling

Materials:

- **DBCO Ir Catalyst Conjugate:** The DBCO Ir catalyst conjugated to a targeting moiety (e.g., an antibody, small molecule, or protein ligand) that specifically binds to the protein of interest.
- **Diazirine-Azide Probe:** A biotinylated or fluorophore-conjugated diazirine probe that also contains an azide group for later click chemistry.
- **Cell Culture:** Live cells expressing the protein of interest.
- **Light Source:** An LED array or other light source capable of emitting at the excitation wavelength of the iridium catalyst (typically ~450 nm).
- **Buffers and Reagents:** PBS, lysis buffer, quenching solution (e.g., containing Trolox).
- **Affinity Purification Reagents:** Streptavidin beads (if using a biotinylated probe).
- **Analytical Equipment:** Mass spectrometer for proteomic analysis.

Procedure:

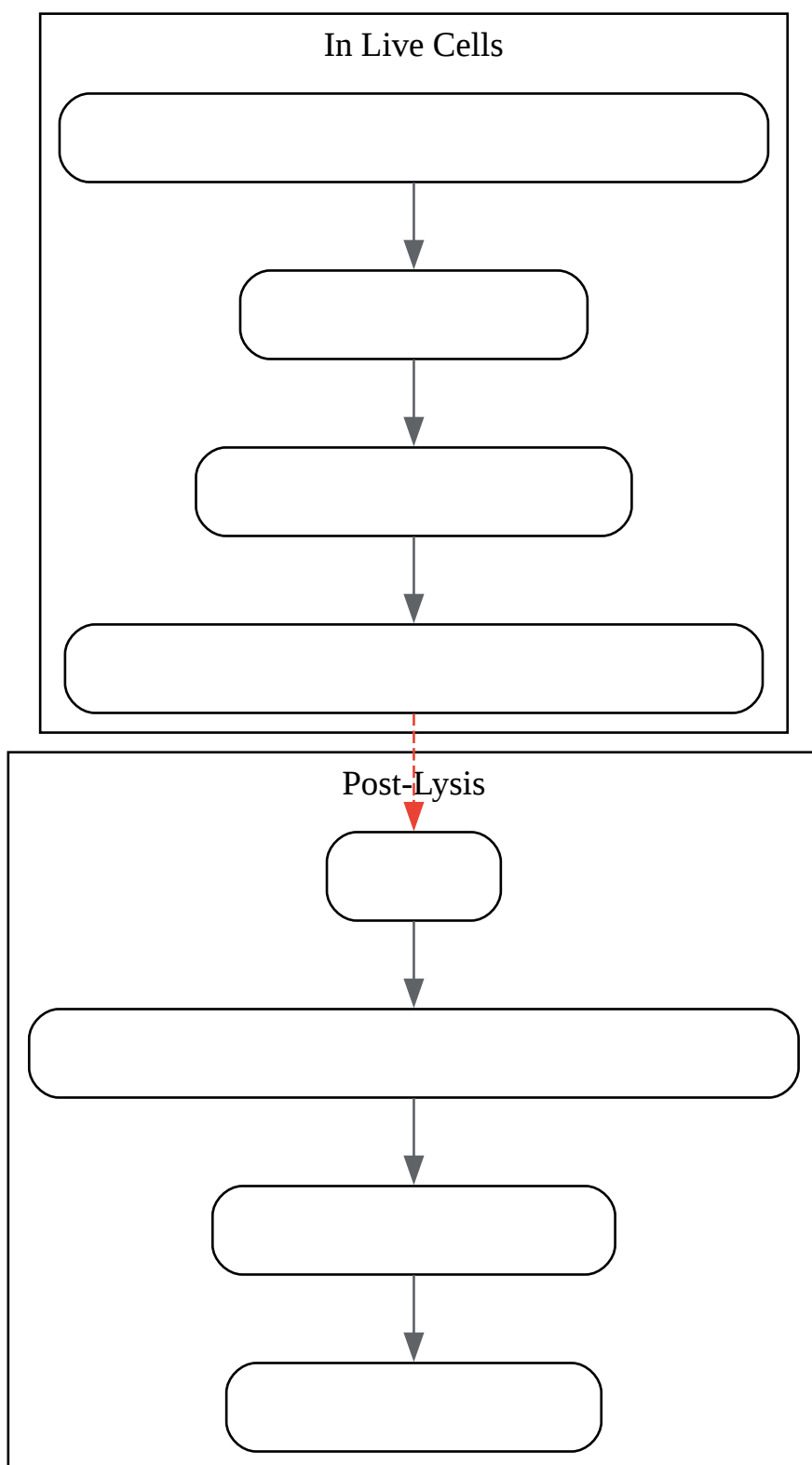
- **Cell Preparation:** Culture cells to the desired confluency.
- **Incubation with Catalyst:** Incubate the cells with the DBCO Ir catalyst conjugate for a sufficient time to allow binding to the target protein. This step should be optimized for concentration and duration.
- **Addition of Probe:** Add the diazirine-azide probe to the cell culture and incubate.
- **Photocatalysis:** Irradiate the cells with blue light (~450 nm) for a short period (e.g., 1-15 minutes). This step should be performed in a controlled environment to avoid phototoxicity.
- **Quenching:** Quench the reaction by adding a quenching solution.
- **Cell Lysis:** Lyse the cells to release the labeled proteins.
- **Click Chemistry (Optional):** If a secondary reporter is desired, the azide-labeled proteins can be reacted with a DBCO-functionalized reporter molecule (e.g., a fluorophore for imaging).

- **Enrichment:** If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads.
- **Proteomic Analysis:** Digest the enriched proteins and analyze by mass spectrometry to identify the proteins proximal to the target.

Visualizing Workflows and Pathways

Photocatalytic Proximity Labeling Workflow

The following diagram illustrates the general workflow for a proximity labeling experiment using a photocatalyst like the DBCO Ir catalyst.

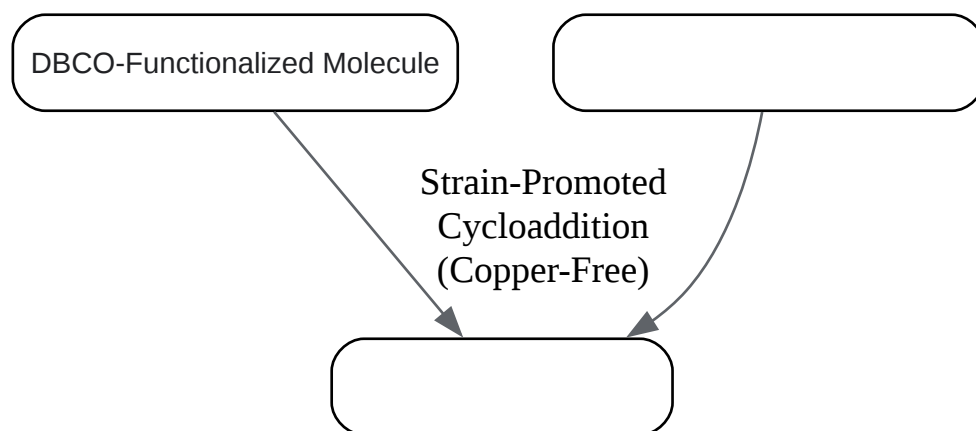


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Caption: General workflow for a photocatalytic proximity labeling experiment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This diagram illustrates the bioorthogonal reaction between the DBCO group on the catalyst (or a labeled protein) and an azide-functionalized molecule.



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Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Applications in Research and Drug Development

The unique properties of the DBCO Ir catalyst make it a valuable tool for a variety of applications:

- Mapping Protein Microenvironments: Identifying the proteins that are in close proximity to a protein of interest in its native cellular environment.
- Target Identification and Validation: In drug discovery, this catalyst can be conjugated to a small molecule drug to identify its protein targets and off-targets within the cell.
- Studying Protein-Protein Interactions: Elucidating transient or weak protein-protein interactions that are difficult to capture with traditional methods like co-immunoprecipitation.
- Mapping Cellular Structures: Defining the proteomes of specific organelles or cellular compartments with high spatial resolution.
- Dual Labeling Strategies: The DBCO handle allows for a secondary labeling step, enabling multiplexed imaging or orthogonal enrichment strategies.

Conclusion

The DBCO Ir catalyst (CAS: 2695594-15-9) represents a powerful convergence of photocatalysis and bioorthogonal chemistry. While detailed performance data for this specific catalyst remains proprietary, its design principles are well-suited for advanced proximity labeling applications. By providing high spatiotemporal control and a versatile handle for subsequent bioconjugation, this catalyst offers researchers a sophisticated tool to explore the intricate molecular landscapes of living systems. As with any advanced chemical probe, careful optimization of experimental conditions is crucial to achieving reliable and reproducible results.

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References

- 1. μ Map-Red: Proximity Labeling by Red Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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